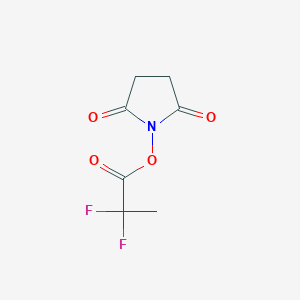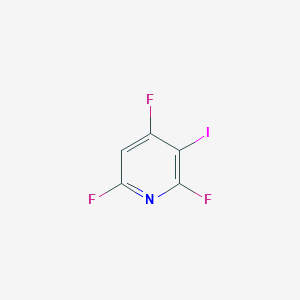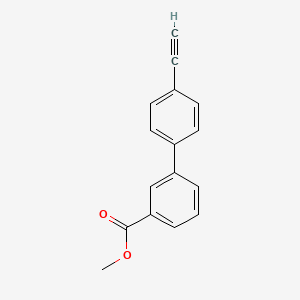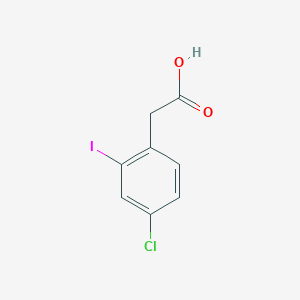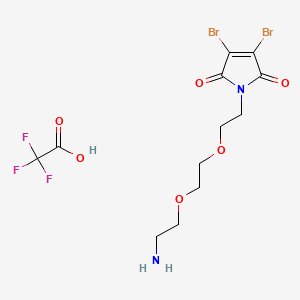
3,4-Dibromo-Mal-PEG2-Amine TFA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromo-Mal-PEG2-Amine TFA: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is characterized by the presence of a dibromomaleimide group and a primary amine. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-Mal-PEG2-Amine TFA involves the reaction of dibromomaleimide with a PEG-based amine. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the nucleophilic substitution of the bromine atoms by the amine group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually purified through techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions:
Substitution Reactions: The dibromomaleimide group in 3,4-Dibromo-Mal-PEG2-Amine TFA allows for substitution reactions where the bromine atoms can be replaced by other nucleophiles, such as thiols, to form thioether bonds.
Amide Formation: The primary amine group can react with carboxylic acids or activated esters to form amide bonds.
Common Reagents and Conditions:
Bases: Used to deprotonate the amine group, facilitating nucleophilic substitution.
Carboxylic Acids/Activated Esters: React with the primary amine to form amides.
Major Products:
Thioether Bonds: Formed through substitution reactions with thiols.
Amides: Formed through reactions with carboxylic acids or activated esters.
科学研究应用
Chemistry: 3,4-Dibromo-Mal-PEG2-Amine TFA is used as a linker in the synthesis of PROTACs, which are valuable tools in chemical biology for studying protein function and degradation .
Biology: In biological research, this compound is used to create PROTACs that can selectively degrade target proteins, providing insights into protein function and potential therapeutic targets .
Medicine: The compound’s role in PROTAC synthesis has implications for drug discovery and development, particularly in targeting diseases caused by aberrant protein function .
Industry: In the pharmaceutical industry, this compound is used in the development of novel therapeutics based on protein degradation .
作用机制
The primary mechanism of action of 3,4-Dibromo-Mal-PEG2-Amine TFA is through its use as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The dibromomaleimide group allows for the formation of stable thioether bonds, while the PEG linker provides flexibility and solubility .
相似化合物的比较
3,4-Dibromo-Mal-PEG4-amine: Similar structure but with a longer PEG chain, providing increased solubility and flexibility.
3,4-Dibromo-Mal-PEG2-amine (non-TFA): The non-TFA form has similar biological activity but may differ in solubility and stability.
Uniqueness: 3,4-Dibromo-Mal-PEG2-Amine TFA is unique due to its optimal balance of solubility, stability, and reactivity, making it a preferred choice for PROTAC synthesis .
属性
IUPAC Name |
1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,4-dibromopyrrole-2,5-dione;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2N2O4.C2HF3O2/c11-7-8(12)10(16)14(9(7)15)2-4-18-6-5-17-3-1-13;3-2(4,5)1(6)7/h1-6,13H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVSSFASAOVDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN1C(=O)C(=C(C1=O)Br)Br)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br2F3N2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.06 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
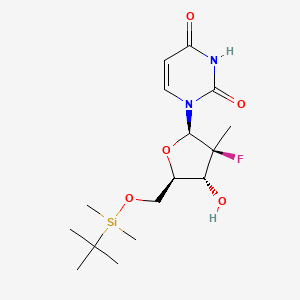
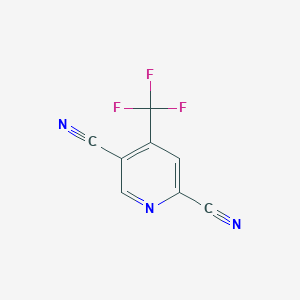
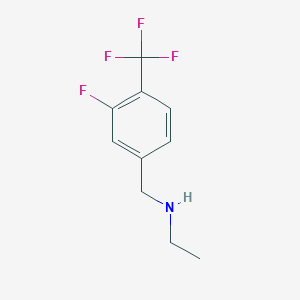
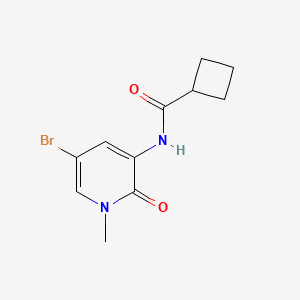
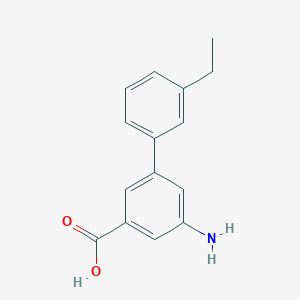
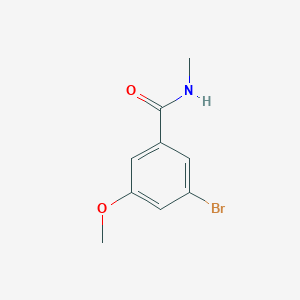
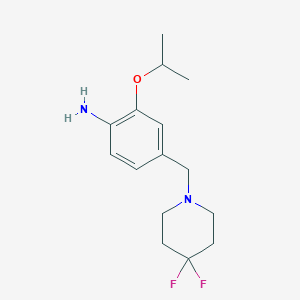

![6-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzo[d]thiazole](/img/structure/B8121445.png)
![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid](/img/structure/B8121451.png)
